2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, molecular formula, and structural formula. It may also include information about the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its major uses .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s reactivity with other substances .Scientific Research Applications
Structural Analysis and Molecular Interactions
- A study conducted by Saravanan et al. (2016) explored the crystal structure of a closely related acetamide, highlighting intermolecular interactions such as C—H⋯O forming zigzag chains along the b axis, indicating potential for material science applications in designing and understanding molecular assembly and interaction in crystalline forms Saravanan et al., 2016.
Antibacterial Activity
- Desai et al. (2008) synthesized and evaluated a series of thiazol-2-yl acetamide derivatives for antibacterial activity against both gram-positive and gram-negative bacteria. The study included QSAR analysis, suggesting the compound's potential as a framework for developing new antibacterial agents Desai et al., 2008.
Antitumor Activity
- Yurttaş et al. (2015) reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, with some compounds showing significant anticancer activity against various human tumor cell lines. This study underlines the compound's relevance in cancer research, particularly in designing new chemotherapeutic agents Yurttaş et al., 2015.
Antimicrobial and Antifungal Properties
- Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives, including the compound , and screened them for antimicrobial activity. The results indicate the compound's potential use in developing new antimicrobial agents Mistry et al., 2009.
α-Glucosidase Inhibitory Activity
- Koppireddi et al. (2014) explored the α-glucosidase inhibitory activity of thiazolidinedione acetamides, suggesting potential applications in managing diabetes through the modulation of glucosidase enzymes Koppireddi et al., 2014.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c24-19-10-12-20(13-11-19)28-14-22(27)26-23-25-21(15-29-23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,15H,14H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWMNWATVOLMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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